![molecular formula C14H20O B2848054 1-Cyclohexyl-2-phenylethan-1-ol CAS No. 6006-68-4](/img/structure/B2848054.png)
1-Cyclohexyl-2-phenylethan-1-ol
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Overview
Description
1-Cyclohexyl-2-phenylethan-1-ol is a chemical compound with the CAS Number: 6006-68-4 . It has a molecular weight of 204.31 and its IUPAC name is 1-cyclohexyl-2-phenylethanol .
Molecular Structure Analysis
The InChI code for 1-Cyclohexyl-2-phenylethan-1-ol is 1S/C14H20O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-15H,2,5-6,9-11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
1-Cyclohexyl-2-phenylethan-1-ol is a powder at room temperature . Its molecular formula is C14H20O , and it has an average mass of 204.308 Da and a monoisotopic mass of 204.151413 Da .Scientific Research Applications
Vasorelaxant Effects
1-Cyclohexyl-2-phenylethan-1-ol has been studied for its vasorelaxant effects, particularly in the context of stimulating the soluble guanylate cyclase-cGMP pathway. This pathway plays a crucial role in vasodilation, with the compound showing potential in influencing blood vessel relaxation. Such research highlights its significance in cardiovascular studies (Brito et al., 2013).
Photodecarboxylation Studies
Research has explored the photodecarboxylation properties of compounds related to 1-Cyclohexyl-2-phenylethan-1-ol. These studies are pivotal in understanding chemical reactions triggered by light, offering insights into new synthesis pathways for various compounds (Jiménez et al., 1995).
NMR and Chiral Analysis
The compound has been utilized in nuclear magnetic resonance (NMR) studies for separating prochiral and homoprochiral protons, particularly in esters. This research is important for chiral analysis and for understanding the molecular structure of complex organic compounds (Coxon et al., 2001).
Domino Reactions in Organic Chemistry
1-Cyclohexyl-2-phenylethan-1-ol-related compounds have been used in domino reactions for synthesizing benzothiophene-fused polycycles. These studies contribute to the field of organic synthesis, enabling the development of complex organic structures with potential pharmaceutical applications (Deng et al., 2021).
Catalytic Applications
The compound's derivatives have been investigated in catalytic reactions, such as the enantioselective addition of diethylzinc to aldehydes. This research is essential for developing new catalysts and advancing the field of asymmetric synthesis (Asami et al., 2015).
Zeolite-Encapsulated Metal Complexes
Studies have been conducted on zeolite-encapsulated metal complexes using derivatives of 1-Cyclohexyl-2-phenylethan-1-ol. Such research is critical in the field of catalysis, particularly for oxidation reactions, providing insights into designing more efficient and selective catalysts (Maurya et al., 2007).
Safety and Hazards
The safety information for 1-Cyclohexyl-2-phenylethan-1-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation, respectively .
properties
IUPAC Name |
1-cyclohexyl-2-phenylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-15H,2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTENXEPPMDTPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2-phenylethan-1-ol |
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